molecular formula C15H13BrClNO3S B2423163 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide CAS No. 400084-10-8

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide

Cat. No.: B2423163
CAS No.: 400084-10-8
M. Wt: 402.69
InChI Key: HKFWSDVGHNNVAD-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide is a chemical compound with the molecular formula C15H13BrClNO3S and a molecular weight of 402.69 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a chlorobenzenecarboxamide group, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with ethylenediamine to form N-(2-aminoethyl)-4-bromobenzenesulfonamide. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds with proteins, potentially inhibiting their function. The bromophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-4-bromobenzenecarboxamide
  • N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide
  • N-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide

Uniqueness

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFWSDVGHNNVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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